Siponimod

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. This compound is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

Aplicaciones Científicas De Investigación

Overview

Siponimod (Mayzent®) is a medication primarily known for its use in treating multiple sclerosis (MS). It's an oral selective sphingosine 1-phosphate receptor subtypes 1 and 5 (S1PR1,5) modulator developed by Novartis Pharmaceuticals (Al-Salama, 2019).

Application in Multiple Sclerosis

This compound is approved in several countries for treating secondary progressive multiple sclerosis (SPMS), with specific indications varying between countries. The pivotal EXPAND trial showed that this compound was more effective than placebo in reducing clinical and MRI-defined outcomes of disease activity and disability progression in SPMS patients. Its beneficial effects appeared to be sustained for up to 5 years of treatment (Scott, 2020).

Impact on Microglial Cells

This compound can cross the blood–brain barrier (BBB) and selectively binds to S1PR1 and S1PR5 expressed by several central nervous system (CNS) cell populations, including microglia. It modulates the microglial reaction to pro-inflammatory activation, which plays a role in autoimmune inflammation and axonal degeneration in MS (Gruchot et al., 2022).

Mechanism in Macrophages

This compound downregulates the expression of RhoA protein and decreases the cell surface expression of S1P1 and CX3CR1 receptors in mouse RAW 264.7 macrophages. This discovery of the crosstalk between S1P and RhoA/CX3CR1 pathways could aid the development of new therapies for chronic rejection in clinical transplantation (Uosef et al., 2020).

Clinical Routine Application

The AMASIA study aims to assess the long-term effectiveness and safety of this compound in clinical routine and evaluate its impact on quality of life and socioeconomic conditions in SPMS patients. The study, conducted across several neurological centers in Germany, will provide real-world data complementing the efficacy and safety profile derived from phase III trials (Ziemssen et al., 2020).

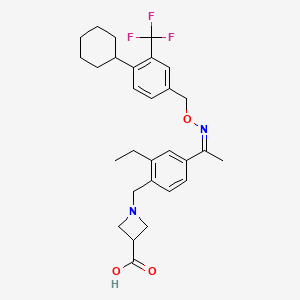

Propiedades

Fórmula molecular |

C29H35F3N2O3 |

|---|---|

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |

Clave InChI |

KIHYPELVXPAIDH-APTWKGOFSA-N |

SMILES isomérico |

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

SMILES canónico |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Sinónimos |

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

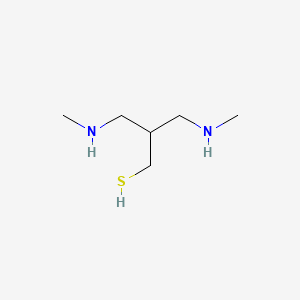

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)